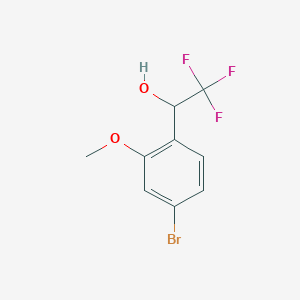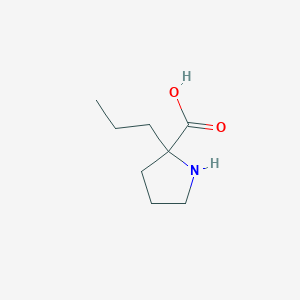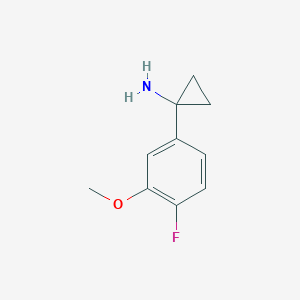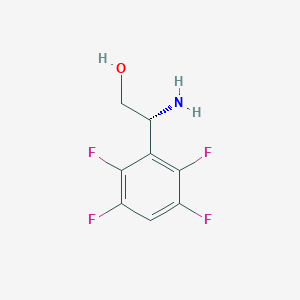
(r)-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol is a fluorinated organic compound with significant potential in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with a suitable amine source under controlled conditions. One common method is the reductive amination of 2,3,5,6-tetrafluorobenzaldehyde using an amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol may involve large-scale reductive amination processes using continuous flow reactors. This method ensures consistent product quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated polymers and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-fluorophenyl)ethan-1-amine: Shares a similar fluorinated phenyl structure but differs in the position and number of fluorine atoms.
2-(2-fluorophenyl)ethan-1-amine: Another fluorinated compound with a different substitution pattern on the phenyl ring.
Uniqueness
®-2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol is unique due to the presence of four fluorine atoms on the phenyl ring, which significantly enhances its chemical stability and reactivity compared to other similar compounds. This unique structure makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H7F4NO |
|---|---|
Poids moléculaire |
209.14 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2,3,5,6-tetrafluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F4NO/c9-3-1-4(10)8(12)6(7(3)11)5(13)2-14/h1,5,14H,2,13H2/t5-/m0/s1 |
Clé InChI |
PRNUMLVESTVYSK-YFKPBYRVSA-N |
SMILES isomérique |
C1=C(C(=C(C(=C1F)F)[C@H](CO)N)F)F |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)C(CO)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


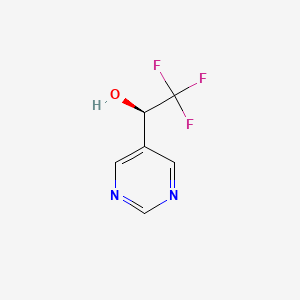





![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
